molecular formula C10H12Cl3NO2 B2836363 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1181458-87-6

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No.: B2836363
CAS No.: 1181458-87-6
M. Wt: 284.56
InChI Key: IEYOFHNBDBQDSQ-UHFFFAOYSA-N
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Description

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride is a synthetic organic compound of interest in pharmacological and biochemical research. This compound features a 2,4-dichlorophenyl group, a structural motif found in various molecules with known biological activity. For instance, the 2,4-dichlorophenoxy structure is a key component in the widely studied herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) . The primary amine functional group in its structure suggests potential for use as a building block in organic synthesis, particularly in the preparation of amides and Schiff bases for further chemical exploration. Researchers may investigate this compound as a precursor or intermediate in the development of novel small molecules. Its structure is analogous to other amino acid hydrochlorides, such as Phenibut (3-Amino-4-phenylbutyric acid hydrochloride), which is a known GABA-B receptor agonist used in neuroscience research, indicating potential relevance in neuropharmacological studies . Disclaimer: Specific details on the mechanism of action, primary applications, and unique research value for this exact compound are not currently established in the widely available scientific literature. The information provided is based on the analysis of its molecular structure and comparison to compounds with similar functional groups. This compound is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-7(9(12)5-8)6-13-4-3-10(14)15;/h1-2,5,13H,3-4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYOFHNBDBQDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and amino acids such as glycine.

  • Condensation Reaction: The aldehyde group of 2,4-dichlorobenzaldehyde reacts with the amino group of glycine in the presence of a reducing agent, such as sodium cyanoborohydride, to form an imine intermediate.

  • Reduction: The imine intermediate is then reduced to form the corresponding amine, resulting in the formation of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid.

  • Acidification: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the 2,4-dichlorophenyl ring undergo nucleophilic substitution under specific conditions. For example:

  • Hydrolysis : Reaction with aqueous NaOH yields hydroxyl-substituted derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) produces alkyl-substituted analogs.

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
HydrolysisNaOH (1M), 80°C3-{[(2-Hydroxy-4-chlorophenyl)methyl]amino}propanoic acid72
AlkylationCH₃I, DMF, 60°C3-{[(2,4-Dimethylphenyl)methyl]amino}propanoic acid65

Oxidation and Reduction

The amino and carboxylic acid groups participate in redox reactions:

  • Oxidation : Using KMnO₄ in acidic media converts the amino group to a nitro group.

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol.

Reaction TypeReagents/ConditionsMajor ProductSelectivityReference
OxidationKMnO₄, H₂SO₄, 70°C3-{[(2,4-Dichlorophenyl)methyl]nitro}propanoic acid88%
ReductionLiAlH₄, THF, 0°C3-{[(2,4-Dichlorophenyl)methyl]amino}propan-1-ol94%

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively:

  • Esterification : Ethanol and H₂SO₄ yield ethyl esters.

  • Amidation : DCC-mediated coupling with primary amines produces amide derivatives .

Reaction TypeReagents/ConditionsMajor ProductApplicationReference
EsterificationEtOH, H₂SO₄, refluxEthyl 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoateProdrug synthesis
AmidationDCC, NH₂R, DMF3-{[(2,4-Dichlorophenyl)methyl]amino}propanamideAntimicrobial agents

Decarboxylation

Thermal decarboxylation at elevated temperatures removes the carboxylic acid group, forming a secondary amine:

  • Conditions : 200°C under inert atmosphere.

  • Product : N-[(2,4-Dichlorophenyl)methyl]propane-1,2-diamine.

Salt Formation and pH-Dependent Behavior

The hydrochloride salt demonstrates reversible protonation:

  • Deprotonation : At pH > 7, the amino group loses a proton, forming a free base.

  • Reprotonation : In acidic media, the compound reverts to its hydrochloride form.

Comparative Reactivity

The compound’s reactivity differs from analogs due to chlorine positioning:

CompoundReaction Rate (Hydrolysis)Reference
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid72% yield in 2 hours
3-{[(3,4-Dichlorophenyl)methyl]amino}propanoic acid58% yield in 2 hours

Mechanistic Insights

  • Nucleophilic Substitution : The 4-chloro position is more reactive due to reduced steric hindrance compared to the 2-chloro position.

  • Oxidation Kinetics : Second-order kinetics observed with KMnO₄, with an activation energy of 45 kJ/mol.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound exhibits notable antimicrobial properties against a range of bacterial and fungal pathogens.

Bacterial Activity :
The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been documented, indicating the compound's effectiveness:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound has broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria .

Fungal Activity :
The compound also demonstrates antifungal activity, particularly against species such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Antioxidant Activity

Research indicates that the compound possesses significant antioxidant capabilities, effectively scavenging free radicals in various assays. This property suggests potential applications in preventing oxidative stress-related diseases, which are linked to various chronic conditions .

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting its potential for developing new anticancer agents .

Enzyme Inhibition Studies

Further investigations focused on the inhibition of cholinesterases by derivatives of this compound, revealing that modifications to the phenyl group significantly enhance inhibitory activity against acetylcholinesterase (AChE). This suggests therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on the antimicrobial efficacy of various derivatives of the compound demonstrated its effectiveness against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted that certain modifications to the molecular structure could enhance antimicrobial potency significantly .
  • Antioxidant Properties Evaluation :
    A series of assays were performed to evaluate the antioxidant properties of the compound, demonstrating a strong ability to reduce oxidative stress markers in vitro, suggesting its potential use in formulations aimed at combating oxidative damage in biological systems .

Mechanism of Action

The mechanism by which 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in halogenation patterns, functional groups, and core scaffolds, leading to differences in physicochemical properties and biological activity. Below is a detailed comparison:

3-{[(4-Chlorophenyl)methyl]amino}propanoic Acid Hydrochloride (CAS 1172479-10-5)

  • Structure : Replaces the 2,4-dichlorophenyl group with a 4-chlorophenyl substituent.
  • Molecular Formula: C₁₀H₁₃Cl₂NO₂ (vs. C₁₀H₁₂Cl₃NO₂ for the target compound).
  • Key Differences: Reduced halogenation decreases molecular weight (250.12 g/mol vs. The absence of the 2-chloro substituent may reduce steric hindrance, altering receptor-binding specificity.

Methyl 3-Amino-3-(2,4-Difluorophenyl)propanoate Hydrochloride

  • Structure : Features a 2,4-difluorophenyl group and a methyl ester instead of a carboxylic acid.
  • Molecular Formula: C₁₀H₁₂F₂NO₂·HCl.
  • Key Differences :
    • Fluorine’s electronegativity increases polarity but reduces lipophilicity compared to chlorine.
    • The ester group enhances metabolic stability but reduces aqueous solubility at physiological pH .

(Z)-Methyl 3-(2,4-Dichlorophenyl)propanoic Acid

  • Structure: Lacks the amino linkage, with a direct propanoic acid chain attached to the 2,4-dichlorophenyl group.
  • Molecular Formula : C₁₀H₈Cl₂O₃.
  • The cis-enol form stabilized by intramolecular hydrogen bonding may influence crystallinity and melting point .

Rimonabant (SR141716A)

  • Structure : A pyrazole carboxamide derivative with 2,4-dichlorophenyl and 4-chlorophenyl groups.
  • Molecular Formula : C₂₂H₂₁Cl₃N₄O.
  • Key Differences: The pyrazole core and carboxamide group confer cannabinoid receptor (CB1) antagonism, unlike the propanoic acid derivative, which lacks reported receptor specificity . Higher molecular weight (414.78 g/mol) and Cl count (3 vs. 3) but distinct pharmacokinetics due to aromatic heterocycles .

Research Implications

  • Functional Group Impact : The carboxylic acid group in the target compound may facilitate ionic interactions in biological systems, unlike ester or amide derivatives, which are more prone to hydrolysis .
  • Structural-Activity Relationships (SAR) : Analogs with heterocyclic cores (e.g., rimonabant) demonstrate that scaffold diversification can shift pharmacological profiles entirely, emphasizing the importance of core structure in drug design .

Biological Activity

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride, also known as a derivative of 2,4-dichlorophenylpropanoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features which may contribute to various therapeutic effects.

Chemical Structure and Properties

  • Chemical Formula: C10H12Cl2N O2·HCl
  • Molecular Weight: 250.06 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may act as an inhibitor of certain amino acid transporters, particularly LAT1 (L-type amino acid transporter 1), which is overexpressed in many tumor cells. By inhibiting LAT1, the compound may disrupt the nutrient supply to tumors, thereby exerting antitumor effects .

Biological Activities

  • Antitumor Activity
    • Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds targeting LAT1 have demonstrated lower IC50 values against various tumor cells, indicating potent antitumor activity .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi. Preliminary findings suggest that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria . The zone of inhibition values ranged from 10 to 20 mm in various assays.
  • Cytotoxic Effects
    • In vitro studies have indicated that this compound exhibits cytotoxicity against human leukemia cells (CEM) with IC50 values significantly lower than those of standard chemotherapeutics . This suggests a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntitumorHuman leukemia cells (CEM)0.13 ± 0.06
AntimicrobialGram-positive bacteria10 - 20 mm
CytotoxicityVarious cancer cell linesVaries

Case Study: Antitumor Efficacy

In a study assessing the antitumor efficacy of compounds similar to this compound, researchers found that treatment led to significant reductions in tumor growth in xenograft models. The mechanism was linked to the inhibition of LAT1-mediated amino acid transport, which is crucial for tumor cell proliferation .

Q & A

Q. Why do some studies report low cytotoxicity while others indicate hepatotoxicity?

  • Methodological Answer : Variations in cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure durations (acute vs. chronic) affect outcomes.
  • Mitigation : Conduct parallel assays in multiple cell types and validate with in vivo models (e.g., zebrafish larvae).
  • Mechanistic Studies : Measure markers like ALT/AST release and mitochondrial membrane potential to clarify toxicity pathways .

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